Ethyl 2-(6-chloro-4-phenylquinazolin-2-ylthio)acetate
CAS No.:
Cat. No.: VC8790916
Molecular Formula: C18H15ClN2O2S
Molecular Weight: 358.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15ClN2O2S |
|---|---|
| Molecular Weight | 358.8 g/mol |
| IUPAC Name | ethyl 2-(6-chloro-4-phenylquinazolin-2-yl)sulfanylacetate |
| Standard InChI | InChI=1S/C18H15ClN2O2S/c1-2-23-16(22)11-24-18-20-15-9-8-13(19)10-14(15)17(21-18)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
| Standard InChI Key | GIUKYANYQISJEY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CSC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
| Canonical SMILES | CCOC(=O)CSC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Introduction
Structural and Chemical Profile of Ethyl 2-(6-Chloro-4-Phenylquinazolin-2-Ylthio)Acetate
Molecular Architecture
The compound features a quinazoline backbone (CHClNS) substituted at position 6 with a chlorine atom, position 4 with a phenyl group, and position 2 with a thioacetate ethyl ester (-S-CH-COOEt). The planar quinazoline ring system enables π-π stacking interactions, while the thioether and ester groups contribute to its solubility in organic solvents and reactivity in further derivatization .
Nomenclature and Isomerism
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IUPAC Name: Ethyl 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]acetate
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Molecular Formula: CHClNOS
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Isomerism: The chlorine atom at position 6 and phenyl group at position 4 create regiochemical specificity, eliminating positional isomerism for these substituents.
Synthetic Methodologies
Key Reaction Pathways
The synthesis typically involves a multi-step sequence starting from anthranilic acid derivatives. A representative pathway, adapted from analogous quinazoline syntheses , is outlined below:
Synthesis of 6-Chloro-4-Phenylquinazoline-2-Thiol
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Cyclocondensation: 2-Amino-5-chlorobenzoic acid reacts with benzamide in polyphosphoric acid (PPA) at 120°C to form 6-chloro-4-phenylquinazolin-2(1H)-one.
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Thionation: The ketone group at position 2 is converted to a thiol using Lawesson’s reagent or phosphorus pentasulfide (PS) in dry toluene under reflux .
Alkylation with Ethyl Chloroacetate
The thiol intermediate undergoes nucleophilic substitution with ethyl chloroacetate in the presence of anhydrous potassium carbonate (KCO) in dry acetone:
Reaction Conditions:
Spectroscopic Characterization
Infrared (IR) Spectroscopy
H NMR (600 MHz, DMSO-):
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Aromatic Protons: δ 7.20–8.10 (m, 9H, Ar-H)
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Ethyl Group: δ 4.15 (q, 2H, -OCH), 1.20 (t, 3H, -CH)
C NMR (150 MHz, DMSO-):
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Ester Carbonyl: δ 168.5
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Quinazoline C-2: δ 158.2
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Phenyl Carbons: δ 128.3–134.7
High-Resolution Mass Spectrometry (HRMS)
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 378.85 g/mol |
| Melting Point | 182–184°C |
| Solubility | DMSO, DMF, Chloroform |
| LogP (Octanol-Water) | 3.2 ± 0.1 |
Challenges and Future Directions
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Stereochemical Control: The planar quinazoline core limits chiral centers, but side-chain modifications could introduce stereoselectivity.
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In Vivo Studies: No pharmacokinetic data exist for this specific compound; future work should assess bioavailability and toxicity.
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